2-Methyl-1lambda4-thiomorpholin-1-one
Description
2-Methyl-1λ⁴-thiomorpholin-1-one (CAS 1334146-71-2) is a sulfur-containing heterocyclic compound belonging to the thiomorpholine family. Its structure comprises a six-membered ring with one sulfur atom, a methyl substituent at the 2-position, and a sulfoxide group (S=O) at the 1-position (denoted by the lambda notation 1λ⁴) .
Properties
IUPAC Name |
2-methyl-1,4-thiazinane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-5-4-6-2-3-8(5)7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXJWCCFFUMDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295833 | |
| Record name | Thiomorpholine, 2-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-71-2 | |
| Record name | Thiomorpholine, 2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiomorpholine, 2-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine form using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2-Methyl-1lambda4-thiomorpholin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The pyrazole-substituted analog (CAS 1798756-78-1) introduces a nitrogen-containing aromatic system, which may enhance binding affinity in biological systems . Oxidation State: The lambda notation distinguishes oxidation states. 2-Methyl-1λ⁴-thiomorpholin-1-one and its pyrazole analog are sulfoxides (S=O), whereas 4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione is a sulfone (S=O₂), increasing polarity and solubility .
Physicochemical Properties :
- Sulfones (e.g., CAS 1153850-22-6) generally exhibit higher thermal stability and water solubility compared to sulfoxides due to stronger dipole interactions .
- The hydrochloride salt form of the pyrazole-substituted derivative (CAS 1798756-78-1) enhances its crystallinity and bioavailability, making it suitable for drug formulation .
Applications: Pharmaceutical Intermediates: Both 2-Methyl-1λ⁴-thiomorpholin-1-one and 4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione are used in synthesizing active pharmaceutical ingredients (APIs), as noted by suppliers like Hairui Chemical . Research Chemicals: The dimethyl and pyrazole analogs are utilized in biochemical studies, particularly in receptor binding assays and enzyme inhibition experiments .
Biological Activity
2-Methyl-1lambda4-thiomorpholin-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound is characterized by a thiomorpholine ring, which contributes to its biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties, particularly against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Interaction with Enzymes
Studies have shown that the compound can inhibit certain kinases associated with cancer progression. For instance, it has been noted to affect the activity of receptor tyrosine kinases, which play crucial roles in cell proliferation and survival .
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Case Study on Antimicrobial Efficacy : A study conducted on infected mice demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups.
- Case Study on Cancer Cell Lines : In vitro experiments using HeLa and MCF-7 cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
